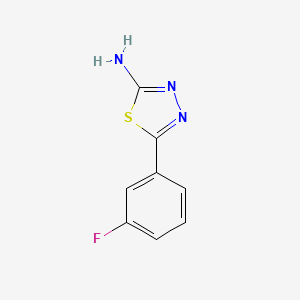

5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Description

5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a fluorophenyl group

Propriétés

IUPAC Name |

5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3S/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUFXEMEPWWSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601261469 | |

| Record name | 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661919 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

59565-52-5 | |

| Record name | 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59565-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclization of Thiosemicarbazide with 3-Fluorobenzoic Acid

The most common and well-documented method involves the reaction of thiosemicarbazide with 3-fluorobenzoic acid to form the thiadiazole ring via cyclization. This method is supported by crystallographic studies confirming the structure of the product.

- Reaction: 3-Fluorobenzoic acid + Thiosemicarbazide → 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine

- Conditions: Typically carried out under reflux or room temperature with appropriate catalysts or dehydrating agents.

- Yield: Generally good to excellent yields reported.

- Reference: The compound was synthesized and structurally characterized, showing a dihedral angle of 37.3° between the thiadiazole and benzene rings, indicating successful formation of the heterocyclic system.

Solid-Phase Grinding Method Using Phosphorus Pentachloride

A more recent and efficient method involves a solid-phase reaction where thiosemicarbazide, 3-fluorobenzoic acid, and phosphorus pentachloride are ground together at room temperature.

- Procedure:

- Mix A mol thiosemicarbazide, B mol 3-fluorobenzoic acid, and C mol phosphorus pentachloride in a dry vessel.

- Grind at room temperature until the reaction completes.

- Allow the mixture to stand to obtain crude product.

- Add alkaline solution to adjust pH to 8–8.2.

- Filter, dry, and recrystallize the product.

- Molar Ratios: A:B:C = 1:(1–1.2):(1–1.2)

- Advantages: Short reaction time, mild conditions, low toxicity, simple post-treatment, and high yield (>91%).

- Reference: This method is noted for its operational simplicity and efficiency compared to traditional liquid-phase synthesis.

Cyclization via Thiosemicarbazone Intermediates

Another approach involves the synthesis of thiosemicarbazones from 3-fluorobenzaldehyde followed by oxidative cyclization to form the thiadiazole ring.

- Steps:

- Prepare thiosemicarbazone by reacting 3-fluorobenzaldehyde with thiosemicarbazide.

- Cyclize the thiosemicarbazone under oxidative conditions, often catalyzed by ferric chloride or acids.

- Yields: Good to excellent yields reported.

- Characterization: Products are stable, non-hygroscopic, and soluble in common organic solvents.

- Reference: This method is widely used for preparing substituted 1,3,4-thiadiazol-2-amines and has been characterized by various spectroscopic techniques.

- Structural Confirmation: X-ray crystallography confirms the formation of the thiadiazole ring and the orientation of the 3-fluorophenyl substituent.

- Spectroscopic Characterization: The synthesized compounds are characterized by FT-IR, ^1H-NMR, ^13C-NMR, UV-Vis, and LC-MS, confirming the expected structure and purity.

- Reaction Efficiency: The solid-phase grinding method with phosphorus pentachloride offers a significant improvement in reaction time and yield compared to traditional liquid-phase methods, with yields exceeding 91% and simpler purification.

- Environmental and Safety Aspects: The use of phosphorus pentachloride, although toxic, is manageable due to the solid-phase nature of the reaction and mild conditions, reducing hazardous waste and energy consumption.

- Biological Relevance: The compound and its derivatives have been studied for biological activities, including DNA binding and cleavage, which underscores the importance of efficient synthetic methods to facilitate further pharmacological research.

The preparation of this compound is effectively achieved through:

- Direct cyclization of 3-fluorobenzoic acid with thiosemicarbazide,

- Solid-phase grinding with phosphorus pentachloride,

- Cyclization of thiosemicarbazone intermediates derived from 3-fluorobenzaldehyde.

Among these, the solid-phase grinding method stands out for its operational simplicity, mild conditions, and high yield, making it a preferred approach for laboratory and potential industrial synthesis. Comprehensive spectroscopic and crystallographic analyses validate the structure and purity of the synthesized compound, supporting its use in further biological and medicinal chemistry studies.

Analyse Des Réactions Chimiques

Types of Reactions

5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Applications De Recherche Scientifique

Antimicrobial Activity

5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine has been studied for its antimicrobial properties. Research indicates that compounds in this class exhibit significant antibacterial and antifungal activities:

- Antibacterial Efficacy : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, minimal inhibitory concentrations (MIC) against strains like Staphylococcus aureus and Escherichia coli range from 32 to 62.5 μg/mL .

- Antifungal Properties : It also demonstrates antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with inhibition rates reported between 58% and 66% compared to standard antifungal agents like fluconazole .

Anticancer Potential

The anticancer activity of this compound has been evaluated in various studies. For instance:

- In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HeLa (cervical cancer) .

- The mechanism of action is believed to involve the inhibition of specific enzymes related to tumor growth and proliferation, including carbonic anhydrase and histone deacetylases .

Materials Science

In the field of materials science, this compound serves as a building block for synthesizing more complex molecules. Its unique electronic properties make it suitable for developing advanced materials with enhanced thermal stability and resistance to degradation .

Agricultural Chemistry

The compound has potential applications in agriculture as well. Its structural analogs have been explored for use as pesticides or herbicides due to their biological activity against pests. The efficacy of these compounds suggests a promising avenue for developing new agricultural agents that combat resistant strains of pests.

Study on Antibacterial Activity

A notable study published in Pharmaceutical Biology evaluated various thiadiazole derivatives for their antibacterial activities. Results indicated that compounds similar to this compound exhibited significant zones of inhibition against Salmonella typhi and Pseudomonas aeruginosa, highlighting their potential as new antimicrobial agents .

Fungal Inhibition Study

Research focusing on antifungal properties revealed that certain derivatives showed higher efficacy than established treatments. For instance, compounds with similar structures were found to have MIC values lower than those of conventional antifungal drugs, indicating their potential as therapeutic agents against resistant fungal strains .

Mécanisme D'action

The mechanism of action of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the disruption of cellular processes essential for the survival of pathogens or cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione

- 5-Fluoro-1,3,4-thiadiazole-2-amine

- 3-Fluorophenyl-1,2,4-triazole

Uniqueness

5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of both fluorine and thiadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of thiadiazole derivatives, which are known for their broad spectrum of biological activities. The presence of the fluorine atom in the phenyl ring enhances its biological efficacy by increasing lipophilicity and altering electronic properties.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. It has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve disruption of cell membrane integrity and inhibition of key metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can effectively inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The reported IC50 values indicate potent cytotoxic effects:

In a comparative study with other thiadiazole derivatives, this compound showed enhanced antitumor activity when substituted with specific aryl groups .

The precise mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that:

- Antimicrobial Activity : Inhibition of essential enzymes involved in bacterial metabolism and disruption of membrane integrity.

- Anticancer Activity : Induction of apoptosis through modulation of signaling pathways related to cell cycle regulation and survival .

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

- In Vitro Studies : A study demonstrated that thiadiazole derivatives exhibited significant growth inhibition in various cancer cell lines, with some derivatives outperforming established chemotherapeutics like 5-Fluorouracil (5-FU) .

- Fluorescence Studies : Research on fluorescence properties revealed dual fluorescence effects in solutions containing these compounds, indicating potential for use in targeted drug delivery systems .

Q & A

Q. What are the standard synthetic protocols for 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation reactions using precursors like carboxylic acids or their derivatives with thiosemicarbazide. For example, refluxing 4-pyridinecarboxylic acid with thiosemicarbazide in POCl₃ at 90°C for 3 hours yields thiadiazole derivatives . Optimization strategies include:

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

- IR Spectroscopy: Identifies functional groups (e.g., NH stretching at ~3372 cm⁻¹, C=N vibrations at ~1565 cm⁻¹) .

- ¹H NMR: Reveals aromatic protons (δ 7.01–8.02 ppm) and aliphatic chains (e.g., δ 2.14–3.03 ppm for –CH₂ groups) .

- X-ray Crystallography: Resolves bond lengths (mean C–C = 0.005 Å) and dihedral angles (e.g., 18.2°–30.3° between thiadiazole and aryl rings) . Hydrogen bonding networks (N–H···N) can also be analyzed for crystal packing .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can:

- Map Electron Density: Analyze charge distribution on the fluorophenyl ring and thiadiazole core to predict electrophilic/nucleophilic sites .

- Vibrational Analysis: Compare computed IR frequencies (e.g., C–S–C stretching at ~697 cm⁻¹) with experimental data to validate structural models .

- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to assess chemical stability and reactivity .

Q. What strategies resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) of thiadiazole derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., replacing 3-fluorophenyl with 4-methoxyphenyl) to isolate structural drivers of activity .

- Assay Standardization: Replicate experiments under controlled conditions (e.g., fixed concentrations, cell lines) to minimize variability .

- Meta-Analysis: Compare bioactivity datasets across studies to identify trends (e.g., fluorinated derivatives showing enhanced membrane permeability) .

Q. How does the fluorine substituent influence the physicochemical and pharmacological properties of this compound?

Methodological Answer:

- Lipophilicity: The 3-fluorophenyl group increases logP values, enhancing blood-brain barrier penetration .

- Electronic Effects: Fluorine’s electron-withdrawing nature polarizes the thiadiazole ring, altering binding affinity to targets like kinase enzymes .

- Metabolic Stability: Fluorine reduces susceptibility to oxidative metabolism, prolonging half-life in vivo .

Q. What experimental approaches are used to analyze hydrogen bonding and crystal packing in this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Resolve intermolecular interactions (e.g., N–H···N bonds with distances of ~2.8–3.0 Å) .

- Hirshfeld Surface Analysis: Quantify contributions of H-bonding (e.g., 15–20% of crystal packing) vs. van der Waals interactions .

- Thermogravimetric Analysis (TGA): Correlate thermal stability with hydrogen-bonding network robustness .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the anticancer efficacy of thiadiazole derivatives?

Methodological Answer:

- Dose-Response Curves: Establish IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HepG2) to assess selectivity .

- Apoptosis Assays: Use flow cytometry (Annexin V/PI staining) to confirm mechanism-specific cell death .

- Synergistic Studies: Test combinations with standard chemotherapeutics (e.g., doxorubicin) to identify additive effects .

Q. What validation steps ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer:

- Independent Replication: Repeat syntheses in different labs using identical protocols (e.g., POCl₃ reflux conditions) .

- Cross-Validation: Compare spectral data (e.g., ¹H NMR δ values) with published results to detect deviations .

- Crystallographic Deposition: Submit X-ray data to repositories like the Cambridge Structural Database (CSD) for public verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.